1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

sigma receptor pharmacology structure-activity relationship halogen positional isomerism

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine (molecular formula C₂₃H₃₀ClN₃, molecular weight ~384.0 g/mol) is a synthetic heterocyclic compound that combines a 1-benzylpiperidine scaffold with a 4-(4-chlorobenzyl)piperazine moiety linked through the piperidine 4-position. The compound belongs to the class of sigma receptor (σR) ligands, specifically targeting sigma-1 (σ₁R) and sigma-2 (σ₂R) receptors, which are implicated in central nervous system disorders, neuropathic pain, and oncology applications.

Molecular Formula C23H30ClN3
Molecular Weight 384.0 g/mol
Cat. No. B10888455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine
Molecular FormulaC23H30ClN3
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C23H30ClN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2
InChIKeyFGSRSMKVYINSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine: A Dual Piperidine-Piperazine Sigma Receptor Ligand for CNS Research Procurement


1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine (molecular formula C₂₃H₃₀ClN₃, molecular weight ~384.0 g/mol) is a synthetic heterocyclic compound that combines a 1-benzylpiperidine scaffold with a 4-(4-chlorobenzyl)piperazine moiety linked through the piperidine 4-position [1]. The compound belongs to the class of sigma receptor (σR) ligands, specifically targeting sigma-1 (σ₁R) and sigma-2 (σ₂R) receptors, which are implicated in central nervous system disorders, neuropathic pain, and oncology applications [2]. Its structural architecture—featuring two basic nitrogen centers separated by a lipophilic spacer—conforms to the established sigma receptor pharmacophore model that requires a primary basic amine and a secondary hydrophobic region for high-affinity binding [3]. The para-chloro substitution on the benzyl group attached to the piperazine ring represents a critical structural variable that differentiates this compound from its ortho- and meta-chloro positional isomers, each of which may exhibit distinct sigma receptor subtype selectivity profiles.

Dual piperidine-piperazine scaffold supports sigma-1/2 receptor binding studies based on established pharmacophore models.
Para-chloro substitution enables positional isomer SAR investigation; class-level SAR indicates substitution position influences subtype preference.
Two basic nitrogen centers provide protonation-state variability for pH-dependent binding experiments and computational modeling.

Why 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine Cannot Be Replaced by Generic Sigma Ligands: Evidence-Driven Procurement Rationale


Sigma receptor ligands within the benzylpiperidine-piperazine class exhibit pronounced structure-activity relationship (SAR) sensitivity to halogen position on the aromatic ring. The para-chloro substitution pattern of this compound is not interchangeable with ortho- or meta-chloro isomers, as the position of the chlorine atom directly influences sigma-1 versus sigma-2 receptor subtype selectivity, binding affinity, and functional activity [1]. The well-characterized comparator N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide (Ki σ₁ = 3.90 nM) demonstrates that the 4-chlorophenyl moiety contributes critically to sigma-1 affinity, while the pharmacophore linkage chemistry (amide vs. amine) further modulates selectivity [2]. Importantly, the piperazine-to-piperidine scaffold substitution within this chemical series has been shown to alter sigma receptor binding modes, with piperazine derivatives exhibiting distinct sigma-1 recognition compared to their piperidine counterparts [3]. Simply substituting a generic sigma ligand such as haloperidol (Ki σ₁ ≈ 2.5 nM) or BD1063 for this compound in a research protocol would introduce uncontrolled variables in subtype selectivity, off-target profiles at dopamine D₂ and serotonin 5-HT₁A receptors, and functional signaling outcomes.

Risk 1
Target: para-chloro isomer
Substitute: ortho- or meta-chloro isomer

Chlorine position directly affects sigma subtype selectivity; class-level SAR shows that ortho substitution may reduce binding pocket complementarity.

Risk 2
Target: piperazine-linked bis-benzyl scaffold
Amide-linked analog (e.g., N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide)

The additional ionizable piperazine nitrogen alters protonation and binding mode; amide linker shows different sigma-2/sigma-1 selectivity profile (61.5-fold reported for comparator).

Risk 3
Target: benzylpiperazine-based sigma ligand
Haloperidol (butyrophenone, D₂/sigma dual ligand)

Haloperidol exhibits high D₂ affinity (Ki ≈ 1 nM) that may confound sigma-specific readouts; target compound’s scaffold class is reported to favor sigma over D₂/5-HT₁A receptors.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine: Head-to-Head Comparisons Against Closest Structural Analogs


Para-Chloro vs. Ortho-Chloro Isomer: Positional Effect on Sigma Receptor Binding Affinity

The 4-chloro (para) substitution on the benzyl group of the piperazine ring is predicted to confer higher sigma-1 receptor affinity compared to the 2-chloro (ortho) isomer, based on SAR trends observed in structurally related 1-aralkyl-4-benzylpiperazine series [1]. In the Costantino 2005 study, para-substituted benzyl derivatives in the 1-aralkyl-4-benzylpiperidine sub-series exhibited sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9, demonstrating that aromatic substitution position profoundly modulates subtype preference [1]. The ortho-chloro isomer 1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine, in contrast, introduces steric hindrance near the piperazine nitrogen, which may reduce binding pocket complementarity. While direct Ki values for the para isomer have not been published in peer-reviewed literature, class-level data indicate that para-halogen substitution typically enhances sigma-1 affinity relative to ortho substitution in benzylpiperazine-based ligands [2].

Para vs. Ortho Cl Position
Class-level inference
Predicted higher sigma-1 affinity for para-chloro isomer based on 1-aralkyl-4-benzylpiperazine SAR series; ortho substitution introduces steric hindrance near piperazine nitrogen.
Supports positional isomer SAR studies; para substitution may enhance binding-pocket fit.
Direct Ki values for this compound not published; class SAR from Costantino 2005 J Med Chem.
sigma receptor pharmacology structure-activity relationship halogen positional isomerism

Piperazine-Connected Scaffold vs. Amide-Linked Analog: Differential Sigma Receptor Subtype Selectivity

The target compound connects the benzylpiperidine and 4-chlorobenzyl groups via a piperazine linker with a tertiary amine, whereas the well-characterized comparator N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide (compound 1 in Huang 1998) employs an amide linkage. Huang et al. reported Ki values of 3.90 nM for sigma-1 and 240 nM for sigma-2 receptors, yielding a σ₂/σ₁ selectivity ratio of approximately 61.5-fold [1]. The piperazine linker in the target compound introduces an additional basic nitrogen center, which is a known pharmacophoric element in sigma ligand binding [2]. This structural difference is expected to alter the protonation state at physiological pH and modify the interaction with the sigma-1 receptor binding pocket, potentially resulting in altered subtype selectivity compared to the amide-linked comparator [3]. The Costantino 2005 study further demonstrated that piperazine derivatives bind to sigma-1 receptors in a different mode than their piperidine counterparts, confirming that linker chemistry is a critical determinant of binding pose [3].

Piperazine vs. Amide Linker
Cross-study context
Amide comparator: Ki σ₁ = 3.90 nM, Ki σ₂ = 240 nM, σ₂/σ₁ ≈ 61.5. Target piperazine linker introduces additional basic nitrogen, potentially altering subtype selectivity profile.
Linker chemistry differentiates binding pose; may support sigma-1 vs sigma-2 selectivity profiling.
Comparator data from Huang 1998; target compound selectivity not directly reported.
sigma-1 selectivity scaffold hopping pharmacophore design

Differentiation from Haloperidol: Structural Comparison of Sigma Receptor Pharmacophore Elements

Haloperidol (Ki σ₁ ≈ 2.5 nM, Ki σ₂ ≈ 54 nM, σ₂/σ₁ selectivity ratio ≈ 21.6) serves as a prototypical sigma receptor ligand benchmark [1]. However, haloperidol is a butyrophenone derivative with a 4-(4-chlorophenyl)-4-hydroxypiperidine core, differing fundamentally from the target compound's benzylpiperidine-piperazine scaffold. The target compound lacks the hydroxyl group present in haloperidol, which has been shown to participate in hydrogen bonding interactions within the sigma-1 receptor binding pocket [2]. Additionally, haloperidol exhibits high affinity for dopamine D₂ receptors (Ki ≈ 1 nM), which represents a significant off-target activity that confounds sigma receptor-specific experimental interpretations [3]. The target compound's benzylpiperazine architecture is based on scaffolds shown in the Costantino 2005 study to be selective for sigma receptors over dopamine D₂ and serotonin 5-HT₁A receptors, though the extent of selectivity must be verified experimentally [4].

vs. Haloperidol
Reported comparator
Haloperidol: Ki σ₁ ≈ 2.5 nM, Ki σ₂ ≈ 54 nM, Ki D₂ ≈ 1 nM. Target compound scaffold lacks hydroxyl group and is predicted to have lower D₂ affinity based on class SAR.
High D₂ off-target activity in haloperidol may confound sigma-specific studies; target compound offers potentially cleaner sigma receptor engagement profile.
Class-level selectivity inference from Costantino 2005; requires experimental D₂/5-HT₁A confirmation.
sigma receptor pharmacophore antipsychotic comparator haloperidol benchmark

Computational Docking and Molecular Dynamics Support for Para-Chloro Substitution in Sigma-1 Receptor Binding

The De Luca 2023 study employed molecular docking and molecular dynamics (MD) simulations to characterize the binding mode of piperidine/piperazine-based compounds at the sigma-1 receptor, using the S1R crystal structure derived from cocrystal structures of potent ligands [1]. The study identified that the benzylpiperidine moiety occupies the primary hydrophobic binding pocket, while a secondary lipophilic substituent (analogous to the 4-chlorobenzyl group in the target compound) interacts with a distinct hydrophobic sub-pocket [1]. MD simulations revealed crucial amino acid residues (including Tyr103, Phe107, and Asp126) that form key interactions with the ligand scaffold [1]. The para-chloro substitution is predicted to enhance van der Waals contacts within this secondary pocket compared to ortho- or meta-substituted analogs, based on the shape complementarity observed in the S1R binding site [2]. This computational evidence supports the rational prioritization of the para-chloro isomer for experimental validation over other positional isomers.

Computational Docking Support
Data to verify
Molecular docking/MD from De Luca 2023 places benzylpiperidine in primary hydrophobic pocket; para-chlorobenzyl predicted to interact with secondary sub-pocket (Tyr103, Phe107, Asp126). Ortho/meta isomers show reduced shape complementarity.
Supports rational selection of para isomer for experimental validation; guides medicinal chemistry prioritization.
In silico prediction; requires binding assay verification.
molecular docking sigma-1 receptor structure computational chemistry

Optimal Research and Industrial Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine Based on Verified Differentiation Evidence


Sigma-1 Receptor Structure-Activity Relationship (SAR) Studies Investigating Halogen Position Effects

This compound serves as the para-chloro reference standard within a positional isomer panel (ortho, meta, para) for systematically probing the effect of chlorine substitution position on sigma receptor binding affinity and subtype selectivity. Its use is directly supported by the established SAR sensitivity of 1-aralkyl-4-benzylpiperazine derivatives to aromatic substitution patterns, as demonstrated in the Costantino 2005 study where sigma-2/sigma-1 selectivity ratios varied from 0.1 to 9 depending on substitution [1]. Researchers can employ this compound alongside its 2-chloro and 3-chloro isomers to generate comprehensive SAR datasets that inform computational pharmacophore refinement.

Computational Sigma Receptor Ligand Design and Pharmacophore Model Validation

The compound's well-defined structure, with two distinct basic nitrogen centers and a para-chlorobenzyl hydrophobic group, makes it suitable for validating computational docking predictions against sigma-1 receptor crystal structures. The De Luca 2023 study demonstrated that piperidine/piperazine-based compounds can be fruitfully analyzed using molecular docking and MD simulations against the S1R structure, revealing key residue interactions including Tyr103, Phe107, and Asp126 [2]. This compound can extend such computational studies to specifically evaluate how para-substitution influences binding pose stability relative to other positional isomers, providing a structurally tractable test case for scoring function benchmarking.

Sigma Receptor Selectivity Profiling Against Dopamine D₂ and Serotonin 5-HT₁A Counter-Screens

The benzylpiperazine scaffold class has been shown in the Costantino 2005 study to be selective for sigma receptors over dopamine D₂ and serotonin 5-HT₁A receptors, with select compounds (9aa, 9ba, 9ab) demonstrating nanomolar affinity at both sigma and 5-HT₁A receptors [1]. This compound can be employed in radioligand displacement assays using [³H]-(+)-pentazocine (sigma-1), [³H]-DTG (sigma-2), [³H]-spiperone (D₂), and [³H]-8-OH-DPAT (5-HT₁A) to define its selectivity fingerprint. Such profiling is essential for establishing its utility as a sigma-selective tool compound versus a multi-receptor ligand, directly informing its applicability in neuroscience target identification studies.

Chemical Probe Development for Sigma-1 Receptor Imaging Agent Precursor Evaluation

The compound's benzylpiperidine-piperazine scaffold, featuring a 4-chlorobenzyl group amenable to further functionalization, positions it as a potential precursor for developing sigma-1 receptor imaging agents. The Huang 1998 study established that N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives with nanomolar sigma-1 affinity and high selectivity (σ₂/σ₁ = 61.5) are suitable candidates for radiotracer development [3]. The target compound's structural features—particularly the para-chloro substituent which can serve as a site for isotopic labeling or further derivatization—make it a valuable starting point for medicinal chemistry campaigns aimed at developing PET or SPECT imaging probes targeting sigma-1 receptors in neurological disorders or oncology applications.

Application
Selection Property
Validation Focus
Sigma-1 SAR: halogen positional isomer panel
Defined para-chloro substitution; class-level SAR sensitivity
Binding affinity comparison across ortho, meta, para isomers; subtype selectivity review
Computational pharmacophore model validation
Two basic nitrogens and para-chlorobenzyl hydrophobic group
Docking pose reproducibility; MD stability against S1R crystal structure; scoring function benchmarking
Sigma receptor selectivity profiling (D₂/5-HT₁A counter-screens)
Benzylpiperazine scaffold with reported sigma-preferring SAR
Radioligand displacement assays for σ₁, σ₂, D₂, 5-HT₁A; selectivity fingerprint definition
Sigma-1 imaging probe development precursor
4-chlorobenzyl group amenable to derivatization or labeling
Chemical modification feasibility; retention of sigma-1 affinity after conjugation; in vitro binding confirmation
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